molecular formula C9H6Cl2N2O2S B10969580 4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B10969580
M. Wt: 277.13 g/mol
InChI Key: IJOBDECVKUOGFG-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is an organic compound with the molecular formula C9H6Cl2N2O2S. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylsulfonyl group and an additional chlorine atom. It is a member of the sulfonyl pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 4-chlorophenylsulfonyl chloride with 4-chloropyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Scientific Research Applications

4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various biological targets, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylsulfonyl chloride
  • 4-chloropyrazole
  • Bis(4-chlorophenyl) sulfone

Uniqueness

4-chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is unique due to the presence of both a sulfonyl group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H6Cl2N2O2S

Molecular Weight

277.13 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenyl)sulfonylpyrazole

InChI

InChI=1S/C9H6Cl2N2O2S/c10-7-1-3-9(4-2-7)16(14,15)13-6-8(11)5-12-13/h1-6H

InChI Key

IJOBDECVKUOGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C=C(C=N2)Cl)Cl

Origin of Product

United States

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